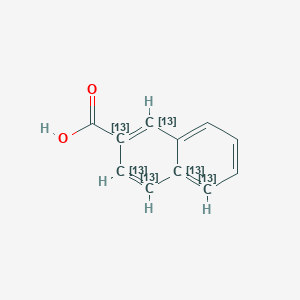

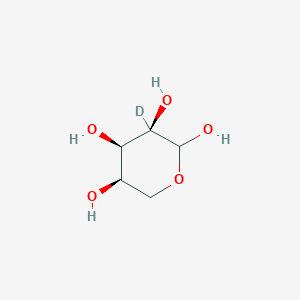

![molecular formula C12H16O7 B584027 Tri-O-acetyl-D-[2-13C]galactal CAS No. 478518-76-2](/img/structure/B584027.png)

Tri-O-acetyl-D-[2-13C]galactal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tri-O-acetyl-D-[2-13C]galactal is a product used for proteomics research . It is an important intermediate used in liquid and solid phase synthesis of oligosaccharides .

Synthesis Analysis

The synthesis of this compound involves various reactions. For instance, the azidonitration reaction of Tri-O-acetyl-D-galactal with excess ceric ammonium nitrate and sodium azide in acetonitrile produced 2-azido-1-nitrate addition products . Another synthesis method involves the use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides .Molecular Structure Analysis

The molecular formula of this compound is C11H16O7 . The molecular weight is 273.25 . More detailed structural analysis can be obtained through high-resolution 1H NMR and 13C NMR spectroscopic and single crystal X-ray structural analyses .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, the azidochrolination reaction of Tri-O-acetyl-D-galactal has been frequently used in the synthesis of complex oligosaccharides containing aminosugars . Another reaction involves the use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through various analytical techniques. For instance, 1H NMR and 13C NMR spectroscopy, mass spectrometry, or elemental analysis can be used .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Conformation

Tri-O-acetyl-D-[2-13C]galactal has been a subject of interest for its structural properties and potential applications in synthesizing complex molecules. A study by Srinivas et al. (2004) utilized high-resolution 1H NMR and 13C NMR spectroscopy along with single-crystal X-ray structural analyses to investigate the solution and solid-state structure of a derivative of this compound. This analysis revealed insights into the compound's conformation and interactions in the solid state, which are crucial for understanding its chemical behavior and potential applications in materials science and molecular synthesis (Srinivas et al., 2004).

Catalytic Transformations for Synthetic Applications

Another research area focuses on catalytic transformations using this compound. Simelane et al. (2014) explored the use of aluminum triflate catalysis to convert this compound into 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans. This study highlights the compound's versatility in organic synthesis, providing a pathway to synthesize chiral chromenes or chromans under different conditions, thereby expanding the toolkit for synthetic chemists (Simelane et al., 2014).

Safe and Scalable Synthesis of Building Blocks

In a significant advancement for carbohydrate synthesis, Guberman et al. (2019) developed a safe and scalable continuous flow azidophenylselenylation of this compound. This method addresses the challenges of poor reproducibility and the use of potentially hazardous azides, presenting a streamlined approach to produce galactosamine building blocks efficiently. This work not only improves the safety and scalability of synthesizing these crucial components but also minimizes the environmental impact of the process (Guberman et al., 2019).

Exploring New Synthetic Pathways

The compound's role extends into the exploration of new synthetic pathways. Cheshev et al. (2006) demonstrated the multi-gram epoxidation of D-galactal derivatives, including this compound, to achieve high yield and selectivity in forming 1,2-anhydrosugars. This method exemplifies the compound's utility in synthesizing derivatives that are pivotal in various biochemical applications, including drug development and biomolecule labeling (Cheshev et al., 2006).

Wirkmechanismus

Target of Action

Tri-O-acetyl-D-[2-13C]galactal is a complex compound used in proteomics research

Mode of Action

It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules.

Biochemical Pathways

This compound is an important building block for both solution- and solid-phase synthesis of oligosaccharides . Oligosaccharides play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, infection and inflammation, and protein folding.

Result of Action

As a building block for the synthesis of oligosaccharides , it can be inferred that the compound may play a role in the processes where oligosaccharides are involved.

Safety and Hazards

Eigenschaften

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-(513C)3,4-dihydro-2H-pyran-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-XDNQYBAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([13CH]=CO1)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![[2'-13C]ribothymidine](/img/structure/B583963.png)

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)